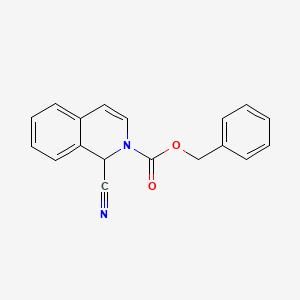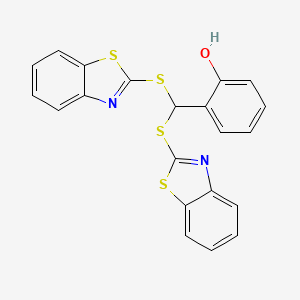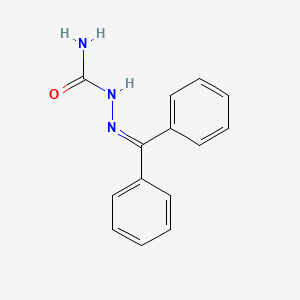
Manganese--nickel (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese–nickel (1/1) is a compound consisting of equal parts manganese and nickel. This compound is of significant interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The combination of manganese and nickel results in a material that exhibits distinct chemical and physical characteristics, making it valuable for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Manganese–nickel (1/1) can be synthesized through various methods, including co-precipitation, hydrothermal synthesis, and solid-state reactions. One common method involves the co-precipitation of manganese and nickel salts in an alkaline medium, followed by calcination to obtain the desired compound. For example, a solution of manganese sulfate and nickel sulfate can be mixed with sodium hydroxide to precipitate manganese and nickel hydroxides. The precipitate is then filtered, washed, and calcined at high temperatures to form manganese–nickel (1/1).
Industrial Production Methods
In industrial settings, manganese–nickel (1/1) is often produced using large-scale co-precipitation methods. The process involves the controlled addition of alkaline solutions to mixed metal salt solutions, followed by filtration, washing, and calcination. This method ensures the production of high-purity manganese–nickel (1/1) with consistent properties.
化学反应分析
Types of Reactions
Manganese–nickel (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and nickel, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: Manganese–nickel (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an alkaline medium.
Reduction: Reduction of manganese–nickel (1/1) can be achieved using reducing agents like sodium borohydride or hydrogen gas under controlled conditions.
Substitution: Substitution reactions involve the replacement of one metal ion with another. For example, manganese–nickel (1/1) can undergo substitution reactions with other transition metals in the presence of suitable ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of manganese–nickel (1/1) may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products.
科学研究应用
Manganese–nickel (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In chemistry, manganese–nickel (1/1) is used as a catalyst in various reactions, including oxidation and reduction processes. Its catalytic properties make it valuable for developing new chemical processes and materials.
Biology: In biological research, manganese–nickel (1/1) is studied for its potential role in enzyme activity and cellular processes. It is also investigated for its potential use in imaging and diagnostic applications.
Medicine: In medicine, manganese–nickel (1/1) is explored for its potential therapeutic applications, including drug delivery and targeted therapies. Its unique properties make it a promising candidate for developing new medical treatments.
Industry: In industrial applications, manganese–nickel (1/1) is used in the production of advanced materials, such as batteries and supercapacitors. Its high energy density and stability make it suitable for energy storage applications.
作用机制
The mechanism of action of manganese–nickel (1/1) involves its interaction with various molecular targets and pathways. In catalytic applications, the compound facilitates chemical reactions by providing active sites for reactants to interact. In biological systems, manganese–nickel (1/1) may interact with enzymes and proteins, influencing their activity and function. The specific pathways involved depend on the application and the environment in which the compound is used.
相似化合物的比较
Manganese–nickel (1/1) can be compared with other similar compounds, such as manganese–cobalt (1/1) and nickel–cobalt (1/1). These compounds share some similarities in terms of their chemical properties and applications, but they also exhibit unique characteristics.
Manganese–cobalt (1/1): This compound has similar catalytic properties but may differ in terms of stability and reactivity.
Nickel–cobalt (1/1): This compound is also used in energy storage applications but may have different electrochemical properties compared to manganese–nickel (1/1).
The uniqueness of manganese–nickel (1/1) lies in its specific combination of properties, which make it suitable for a wide range of applications in various fields.
属性
CAS 编号 |
12263-28-4 |
|---|---|
分子式 |
MnNi |
分子量 |
113.631 g/mol |
IUPAC 名称 |
manganese;nickel |
InChI |
InChI=1S/Mn.Ni |
InChI 键 |
ZAUUZASCMSWKGX-UHFFFAOYSA-N |
规范 SMILES |
[Mn].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Z)-5-(1,3-benzodioxol-5-yl)-4-nitropent-4-enyl] acetate](/img/structure/B14720578.png)
![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-](/img/structure/B14720585.png)





![[4-(4-Nitrophenyl)sulfanylphenyl]-phenylmethanone](/img/structure/B14720652.png)






